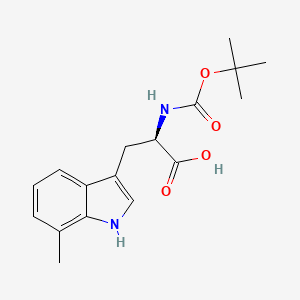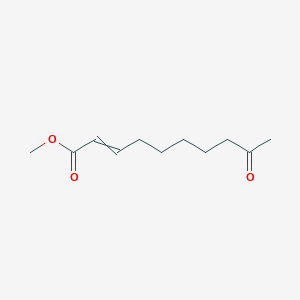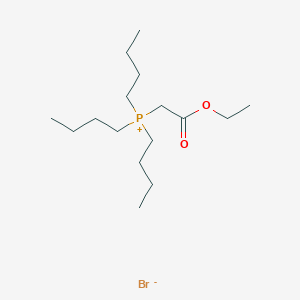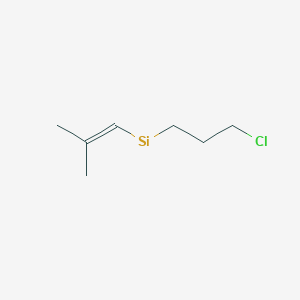
3-Chloropropyldimethylvinylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropropyldimethylvinylsilane is an organosilicon compound with the molecular formula C7H15ClSi. It is a versatile chemical used in various industrial and scientific applications due to its unique properties. The compound is characterized by the presence of a vinyl group, a chloropropyl group, and two methyl groups attached to a silicon atom. This structure imparts the compound with reactivity that is useful in multiple chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
3-Chloropropyldimethylvinylsilane can be synthesized through several methods. One common synthetic route involves the hydrosilylation of allyl chloride with chlorodimethylsilane, followed by the addition of vinylmagnesium chloride in tetrahydrofuran (THF) . The reaction typically requires a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of raw materials to the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Chloropropyldimethylvinylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles, such as halogens or hydrogen halides.
Polymerization: The vinyl group can also undergo polymerization reactions to form organosilicon polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen chloride are used. These reactions may require the presence of a catalyst or initiator to proceed efficiently.
Polymerization: Radical initiators, such as azobisisobutyronitrile (AIBN), are commonly used to initiate the polymerization of the vinyl group.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups, such as amino, alkoxy, or thiol groups.
Addition Reactions: Products include halogenated organosilicon compounds.
Polymerization: Products include organosilicon polymers with varying molecular weights and properties.
科学的研究の応用
3-Chloropropyldimethylvinylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the modification of biomolecules and surfaces to introduce silicon-containing functional groups, which can enhance the properties of biomaterials.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices due to its biocompatibility and ability to form stable bonds with biological molecules.
Industry: this compound is used in the production of sealants, adhesives, and coatings.
作用機序
The mechanism of action of 3-Chloropropyldimethylvinylsilane involves its ability to form covalent bonds with other molecules through its reactive vinyl and chloropropyl groups. The vinyl group can undergo addition reactions, while the chloropropyl group can participate in substitution reactions. These reactions enable the compound to modify surfaces, create new materials, and interact with biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
3-Chloropropyltrimethoxysilane: Similar in structure but contains three methoxy groups instead of two methyl groups and a vinyl group.
Vinyltrimethoxysilane: Contains a vinyl group and three methoxy groups, lacking the chloropropyl group.
Chlorodimethylvinylsilane: Similar but lacks the propyl chain, containing only a chlorine atom directly attached to the silicon.
Uniqueness
3-Chloropropyldimethylvinylsilane is unique due to the combination of its vinyl and chloropropyl groups, which provide dual reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group. Its versatility makes it a valuable compound in various fields of research and industry .
特性
分子式 |
C7H13ClSi |
|---|---|
分子量 |
160.71 g/mol |
InChI |
InChI=1S/C7H13ClSi/c1-7(2)6-9-5-3-4-8/h6H,3-5H2,1-2H3 |
InChIキー |
UOCBTJXBCPCARQ-UHFFFAOYSA-N |
正規SMILES |
CC(=C[Si]CCCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


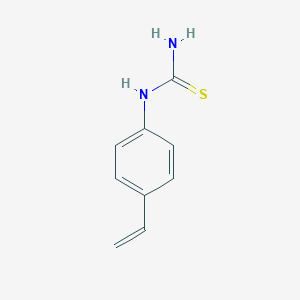
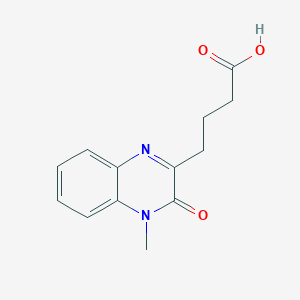
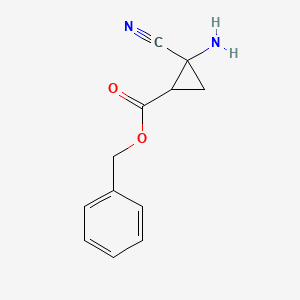
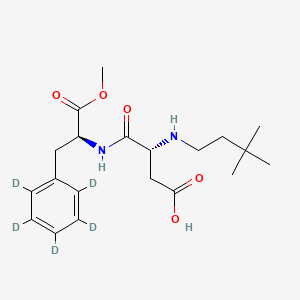

![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)

